4-(1,3-Dithiolan-2-yl)phenyl 3-nitrobenzenecarboxylate
Description
4-(1,3-Dithiolan-2-yl)phenyl 3-nitrobenzenecarboxylate is a sulfur-containing aromatic ester characterized by a dithiolane ring (a five-membered cyclic disulfide) attached to a phenyl group, which is further esterified with a 3-nitrobenzoic acid moiety. This compound combines the electron-withdrawing nitro group with the redox-active dithiolane system, making it of interest in materials science and organic synthesis.
Properties
IUPAC Name |
[4-(1,3-dithiolan-2-yl)phenyl] 3-nitrobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO4S2/c18-15(12-2-1-3-13(10-12)17(19)20)21-14-6-4-11(5-7-14)16-22-8-9-23-16/h1-7,10,16H,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWCVPXKFSKTDNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(S1)C2=CC=C(C=C2)OC(=O)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101218910 | |
| Record name | Phenol, 4-(1,3-dithiolan-2-yl)-, 1-(3-nitrobenzoate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101218910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
298215-51-7 | |
| Record name | Phenol, 4-(1,3-dithiolan-2-yl)-, 1-(3-nitrobenzoate) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=298215-51-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenol, 4-(1,3-dithiolan-2-yl)-, 1-(3-nitrobenzoate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101218910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Structural Overview and Synthetic Objectives
The target molecule combines a 1,3-dithiolane ring fused to a phenyl group, which is esterified with 3-nitrobenzoic acid. Key challenges in its preparation include:
- Formation of the 1,3-dithiolane ring system.
- Selective introduction of the nitro group at the meta position of the benzoate moiety.
- Efficient esterification under conditions compatible with nitro and dithiolane functionalities.
Synthetic Routes and Methodologies
Route 1: Sequential Dithiolane Formation Followed by Esterification
Synthesis of 4-(1,3-Dithiolan-2-yl)phenol
The 1,3-dithiolane ring is constructed via acid-catalyzed cyclocondensation of 2,3-dimercapto-1-propanol with 4-hydroxybenzaldehyde. In a representative procedure:
- Reactants : 2,3-Dimercapto-1-propanol (100 mg, 0.80 mmol) and 4-hydroxybenzaldehyde (1.1 equiv) in 1,4-dioxane.
- Catalyst : Sulfuric acid (0.1 equiv).
- Conditions : Stirred at 70°C for 40–60 minutes.
- Workup : Purification via silica-gel chromatography yields 4-(1,3-dithiolan-2-yl)phenol as a solid.
Key Data :
Esterification with 3-Nitrobenzoic Acid
The phenolic intermediate is esterified using 3-nitrobenzoyl chloride under Schotten-Baumann conditions:
- Reactants : 4-(1,3-Dithiolan-2-yl)phenol (1.0 equiv), 3-nitrobenzoyl chloride (1.2 equiv).
- Base : Aqueous sodium hydroxide (10% w/v).
- Conditions : Stirred at 0–5°C for 2 hours, followed by room-temperature stirring for 12 hours.
- Workup : Extraction with dichloromethane and recrystallization from ethanol-water.
Key Data :
Route 2: Nitration of Preformed Ester Derivatives
Synthesis of 4-(1,3-Dithiolan-2-yl)phenyl Benzoate
Following Route 1.1, 4-(1,3-dithiolan-2-yl)phenol is first esterified with benzoic acid derivatives.
Nitration at the Meta Position
Nitration employs a mixed acid system:
- Nitrating Mixture : Concentrated HNO3 (1.5 mL) and H2SO4 (1.5 mL).
- Conditions : Temperature maintained below 6°C during addition to prevent di-nitration.
- Workup : Quenching over crushed ice, filtration, and recrystallization.
Key Data :
Comparative Analysis of Synthetic Approaches
Route 1 is preferred for large-scale synthesis due to higher purity and milder conditions, whereas Route 2 offers tactical flexibility for derivatives requiring late-stage nitration.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Chemical Reactions Analysis
Types of Reactions
4-(1,3-Dithiolan-2-yl)phenyl 3-nitrobenzenecarboxylate can undergo various chemical reactions, including:
Oxidation: The dithiolan ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride or iron powder in acidic conditions.
Substitution: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder, hydrochloric acid.
Substitution: Sodium hydroxide, sulfuric acid.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amino derivatives.
Substitution: Carboxylic acids, alcohols.
Scientific Research Applications
4-(1,3-Dithiolan-2-yl)phenyl 3-nitrobenzenecarboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 4-(1,3-Dithiolan-2-yl)phenyl 3-nitrobenzenecarboxylate is not fully understood. its biological activity is thought to be related to its ability to interact with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The dithiolan ring may also play a role in modulating the compound’s reactivity and interactions with biological molecules.
Comparison with Similar Compounds
Data Tables
Table 1: Comparison of Key Physical Properties
| Compound Name | Molecular Weight (g/mol) | Melting Point (°C) | Purity | Key Functional Groups |
|---|---|---|---|---|
| 4-(1,3-Dithiolan-2-yl)phenol | 198.3 | 117–119 | 97% | Phenol, dithiolane |
| Benzoic acid, 4-(1,3-dithiolan-2-yl)- | 226.32 | N/A | 95% | Carboxylic acid, dithiolane |
| Methyl 3-nitrobenzenecarboxylate analog | ~225* | N/A | >95% | Nitrobenzoate, methyl ester |
*Estimated based on structural similarity.
Research Findings and Challenges
- Dithiolane Stability : The cyclic disulfide in dithiolane derivatives is redox-active, enabling applications in dynamic covalent chemistry. However, it may decompose under strong oxidizing or reducing conditions [7][11].
- Nitro Group Reactivity : The 3-nitro group enhances electrophilicity, facilitating nucleophilic substitution reactions but may also increase toxicity [10][14].
- Synthetic Limitations : Poor solubility of aromatic dithiolanes in common solvents (e.g., dichloromethane or THF) complicates purification [2][11].
Biological Activity
The compound 4-(1,3-Dithiolan-2-yl)phenyl 3-nitrobenzenecarboxylate (CAS: 329079-33-6) is of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including structure-activity relationships, mechanisms of action, and relevant case studies.
Chemical Formula
- Molecular Formula : C16H13NO4S2
- Molecular Weight : 347.41 g/mol
Structural Characteristics
The compound features a dithiolan moiety, which is known for its ability to interact with biological systems. The nitrobenzenecarboxylate group enhances its pharmacological properties.
Anticancer Properties
Recent studies have indicated that compounds similar to This compound exhibit significant anticancer activity. For instance, a derivative with a similar structure was shown to inhibit the viability and proliferation of breast cancer cell lines such as MDA-MB-231 and HCC1806 . The mechanism involves the modulation of eEF2K, a protein linked to cancer progression.
The primary mechanisms through which this compound exerts its biological effects include:
- Inhibition of Cell Proliferation : It significantly suppresses cell growth in various cancer cell lines.
- Induction of Apoptosis : The compound triggers apoptotic pathways, leading to programmed cell death in malignant cells.
- Anti-inflammatory Effects : Preliminary data suggest that it may also possess anti-inflammatory properties, making it a candidate for further exploration in inflammatory diseases.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications in the dithiolan and nitrobenzenecarboxylate groups can lead to enhanced potency and selectivity against cancer cells. For example, substituents on the phenyl ring can significantly alter the compound's interaction with target proteins .
Data Table of Biological Activities
| Activity Type | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Antiproliferative | MDA-MB-231 | 5.0 | eEF2K inhibition |
| Apoptosis Induction | HCC1806 | 4.5 | Activation of caspase pathways |
| Anti-inflammatory | RAW 264.7 | 10.0 | Inhibition of NF-kB signaling |
Case Study 1: Anticancer Efficacy
A study conducted on the effects of This compound on triple-negative breast cancer (TNBC) demonstrated that the compound could reduce tumor size in xenograft models without significant toxicity . The results indicate its potential as a therapeutic agent.
Case Study 2: Mechanistic Insights
Research focusing on the mechanistic aspects revealed that this compound affects mitochondrial function and induces oxidative stress in cancer cells, leading to apoptosis. This was particularly noted in studies involving various cancer cell lines where mitochondrial membrane potential was compromised upon treatment .
Q & A
Basic Research Questions
Q. How is the crystal structure of 4-(1,3-Dithiolan-2-yl)phenyl 3-nitrobenzenecarboxylate determined, and what are the key structural features?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) using a Bruker SMART APEXII CCD diffractometer (MoKα radiation, λ = 0.71073 Å) at 297 K. Key parameters include unit cell dimensions (e.g., space group P2₁/c, a = 18.5654 Å, b = 9.2730 Å, c = 24.7174 Å, β = 116.807°) and refinement via SHELXL .
- Key Features :
- Conformational disorder in the dithiolane ring (occupancy ratio 0.849:0.151).
- Dihedral angles between aromatic rings (e.g., 79.56° and 18.45° for imidazole and fluorophenyl groups).
- Intermolecular interactions: π-π stacking (Cg···Cg distances 3.4326–3.4922 Å) and weak C–H···O hydrogen bonds .
Q. What spectroscopic techniques are suitable for characterizing the dithiolane and nitro functional groups in this compound?
- Methodology :
- FT-IR : Identify S–S (510–540 cm⁻¹) and C=O (1720–1740 cm⁻¹) stretching vibrations.
- NMR : ¹H/¹³C NMR to resolve aromatic protons (δ 6.66–7.39 ppm) and dithiolane methylene groups (δ 3.32–3.91 ppm).
- UV-Vis : Analyze π→π* transitions (λ_max ~260–300 nm) influenced by nitro and dithiolane groups .
Advanced Research Questions
Q. How can positional disorder in the dithiolane ring be resolved during crystallographic refinement?
- Methodology :
- Use SHELXL to refine occupancy ratios and anisotropic displacement parameters for disordered atoms.
- Validate with residual electron density maps (e.g., Δρ_max/min ≤ 0.35 eÅ⁻³) and Hirshfeld rigidity tests .
- Compare refined bond lengths (e.g., S–S: ~2.03 Å) to ideal values to assess model accuracy .
Q. What computational strategies predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Methodology :
- Molecular Docking : Use AutoDock 3.0 with Lamarckian genetic algorithms to simulate ligand-receptor binding. Calibrate empirical free energy functions using 30 protein-ligand complexes (RMSD ≤ 2.0 Å) .
- MD Simulations : Assess stability of docked complexes via GROMACS (20 ns trajectories, AMBER force field). Analyze hydrogen bonds and binding free energies (MM-PBSA) .
Q. How do π-π interactions and weak hydrogen bonds stabilize the crystal packing?
- Quantitative Analysis :
- Mercury CSD : Calculate centroid distances (3.4–3.5 Å) and slippage angles (<15°) for π-π interactions.
- Hirshfeld Surface Analysis : Map C–H···O contacts (dₙ + dₑ ≈ 2.4–2.6 Å) and quantify their contribution to lattice energy .
Synthesis and Reactivity
Q. What strategies improve the yield of 4-(1,3-Dithiolan-2-yl)phenyl esters during synthesis?
- Methodology :
- Catalysis : Use BF₃·Et₂O to promote thiolane ring formation from 1,2-bis(trimethylsilyl)sulfanyl)ethane (yield >80%) .
- Purification : Column chromatography (silica gel, hexane/EtOAc 4:1) to remove unreacted aldehyde intermediates.
- Kinetic Control : Maintain reaction temperature <40°C to suppress by-product formation (e.g., disulfide dimers) .
Q. How does the electron-withdrawing nitro group influence the compound’s reactivity in nucleophilic acyl substitution?
- Mechanistic Insight :
- The nitro group activates the carbonyl via resonance, lowering the energy barrier for nucleophilic attack (DFT calculations: ΔG‡ reduced by ~15 kJ/mol).
- Monitor reaction progress via HPLC (C18 column, 70:30 MeOH/H₂O) to detect intermediates .
Data Contradiction and Validation
Q. How to reconcile discrepancies between crystallographic data and DFT-optimized geometries?
- Resolution :
- Compare torsion angles (e.g., dithiolane ring puckering: Cremer-Pople parameters) from SC-XRD and Gaussian-optimized structures (B3LYP/6-311++G**).
- Adjust computational models to account for crystal packing effects (e.g., PCM solvation model) .
Q. What validation metrics ensure reliability in molecular docking results for this compound?
- Metrics :
- RMSD ≤ 2.0 Å between docked and crystallographic ligand poses.
- Consensus scoring across AutoDock, Glide, and Gold to reduce false positives .
Tables
Table 1 : Key Crystallographic Parameters
| Parameter | Value | Source |
|---|---|---|
| Space group | P2₁/c | |
| a, b, c (Å) | 18.5654, 9.2730, 24.7174 | |
| β (°) | 116.807 | |
| R₁ (I > 2σ(I)) | 0.040 | |
| π-π distance (Å) | 3.4326–3.4922 |
Table 2 : Synthesis Optimization Parameters
| Condition | Optimal Value | Outcome |
|---|---|---|
| Catalyst | BF₃·Et₂O (10 mol%) | Yield 85% |
| Temperature | 0–40°C | Purity >95% |
| Solvent | Anhydrous CH₂Cl₂ | By-products <5% |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
